

An In-depth Technical Guide to the Physical and Chemical Properties of Cubenol

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Compound of Interest

Compound Name: *Cubenol*

Cat. No.: *B1250972*

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Abstract

Cubenol, a naturally occurring sesquiterpenoid alcohol, has garnered significant interest within the scientific community due to its diverse biological activities, including notable antimicrobial and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of **cubenol**, intended to serve as a foundational resource for researchers in drug discovery and development. This document details the physicochemical characteristics of **cubenol**, outlines experimental protocols for its isolation and analysis, and explores its known chemical reactions and biological mechanisms of action. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, key experimental workflows and putative signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions.

Introduction

Cubenol, with the IUPAC name (1S,4R,4aR,8aR)-4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol, is a tertiary alcohol belonging to the cadinane class of sesquiterpenoids.[1] It is a constituent of the essential oils of various plants, including *Piper cubeba*. [2] The unique stereochemistry and functional groups of **cubenol** contribute to its characteristic woody and spicy aroma, as well as its significant biological activities.[2] This guide aims to consolidate the current knowledge on **cubenol**, providing a technical foundation for further research and application.

Physical and Chemical Properties

Cubenol is a clear liquid at room temperature, a characteristic that has led to its melting point often being reported as not applicable.^{[2][3]} It is characterized by its good solubility in organic solvents, a property enhanced by the presence of its hydroxyl group.^[2]

Physical Properties

A summary of the key physical properties of (-)-**cubenol** is presented in Table 1. These values have been compiled from various sources and represent a combination of experimental and predicted data.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₂₆ O	^{[1][2]}
Molecular Weight	222.37 g/mol	^{[1][2]}
Appearance	Clear liquid	^[2]
Odor	Woody, spicy	^[2]
Boiling Point	303.4 °C at 760 mmHg	^[3]
170-180 °C at 2.5 Torr	^[1]	
Melting Point	N/A	^[3]
Density	0.952 g/cm ³	^[3]
Refractive Index	1.499	^[3]
Water Solubility	9.13 mg/L (estimated)	
logP (Octanol/Water)	3.776 (Calculated)	

Chemical Properties

Cubenol undergoes chemical reactions typical of a tertiary alcohol. Its chemical identifiers and reactivity are summarized in Table 2.

Property	Value	Source(s)
IUPAC Name	(1S,4R,4aR,8aR)-4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol	[4]
CAS Number	21284-22-0	[2]
PubChem CID	11770062	[4]
pKa	14.94 ± 0.70 (Predicted)	[1][3]
Key Reactions	Oxidation to cubenone, Reduction, Substitution reactions	[2]

Spectral Data

The structural elucidation of **cubenol** has been extensively supported by various spectroscopic techniques. Key spectral data are summarized in Table 3.

Technique	Key Features	Source(s)
Mass Spectrometry (MS)	m/z Top Peak: 119; Other significant peaks: 41, 43, 105, 161	[1]
¹³ C NMR (in CDCl ₃)	Chemical shifts provide information on the carbon skeleton.	
¹ H NMR (in CDCl ₃)	Chemical shifts, integration, and coupling patterns identify proton environments.	
Infrared (IR) Spectroscopy	Characteristic absorptions for O-H and C-H bonds.	[4]
Kovats Retention Index	Standard non-polar: ~1600-1650	[4]

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and characterization of **cubenol**.

Isolation and Purification of Cubenol from Essential Oils

Cubenol is typically isolated from the essential oils of plants like *Piper cubeba*. The following protocol outlines a general procedure for its extraction and purification.

Protocol 3.1.1: Steam Distillation

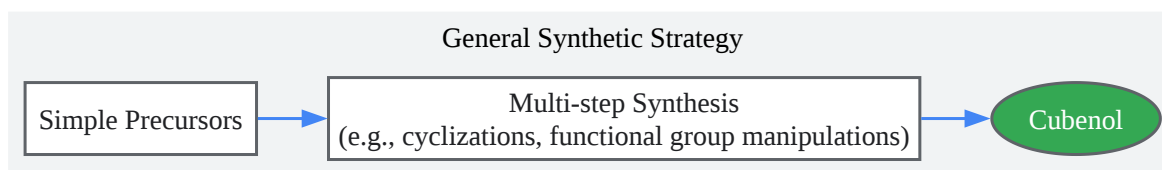
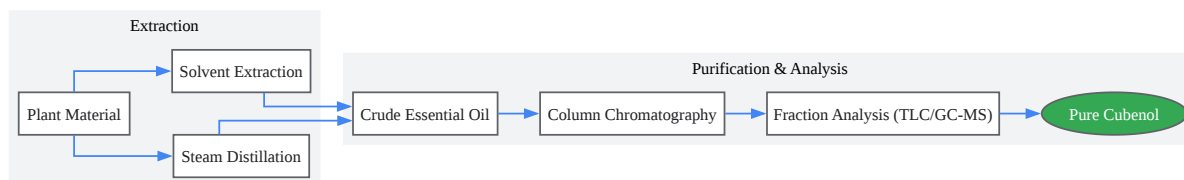
- **Plant Material Preparation:** Fresh or dried plant material (e.g., berries of *Piper cubeba*) is coarsely ground to increase the surface area for efficient oil extraction.
- **Distillation Setup:** The ground material is placed in a distillation flask with water. The flask is connected to a steam generator and a condenser.
- **Extraction:** Steam is passed through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and oil vapor is then passed through the condenser, where it cools and liquefies.
- **Separation:** The collected liquid, a mixture of water and essential oil, is transferred to a separatory funnel. Due to their immiscibility, the essential oil will form a separate layer from the water and can be collected.

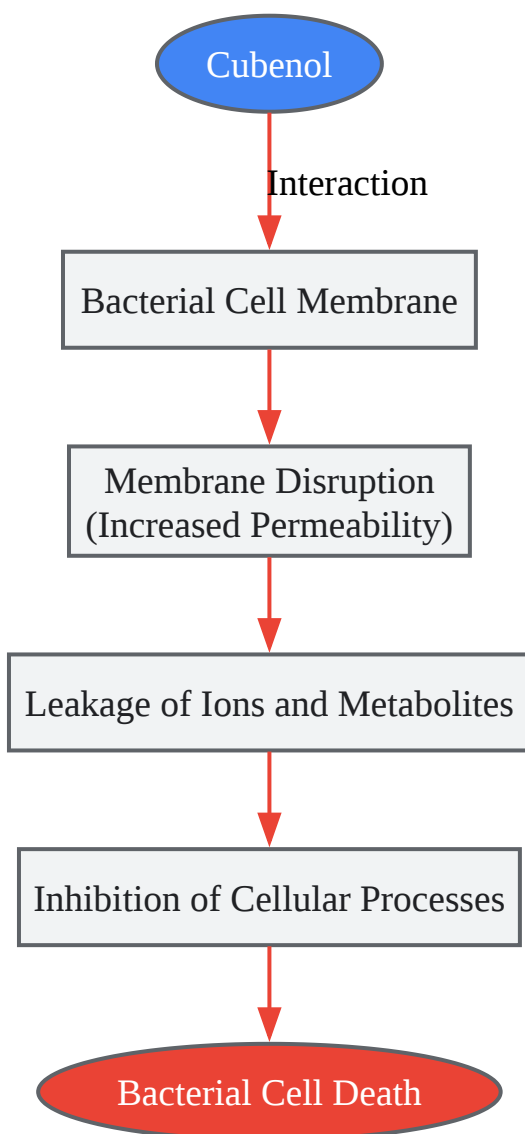
Protocol 3.1.2: Solvent Extraction

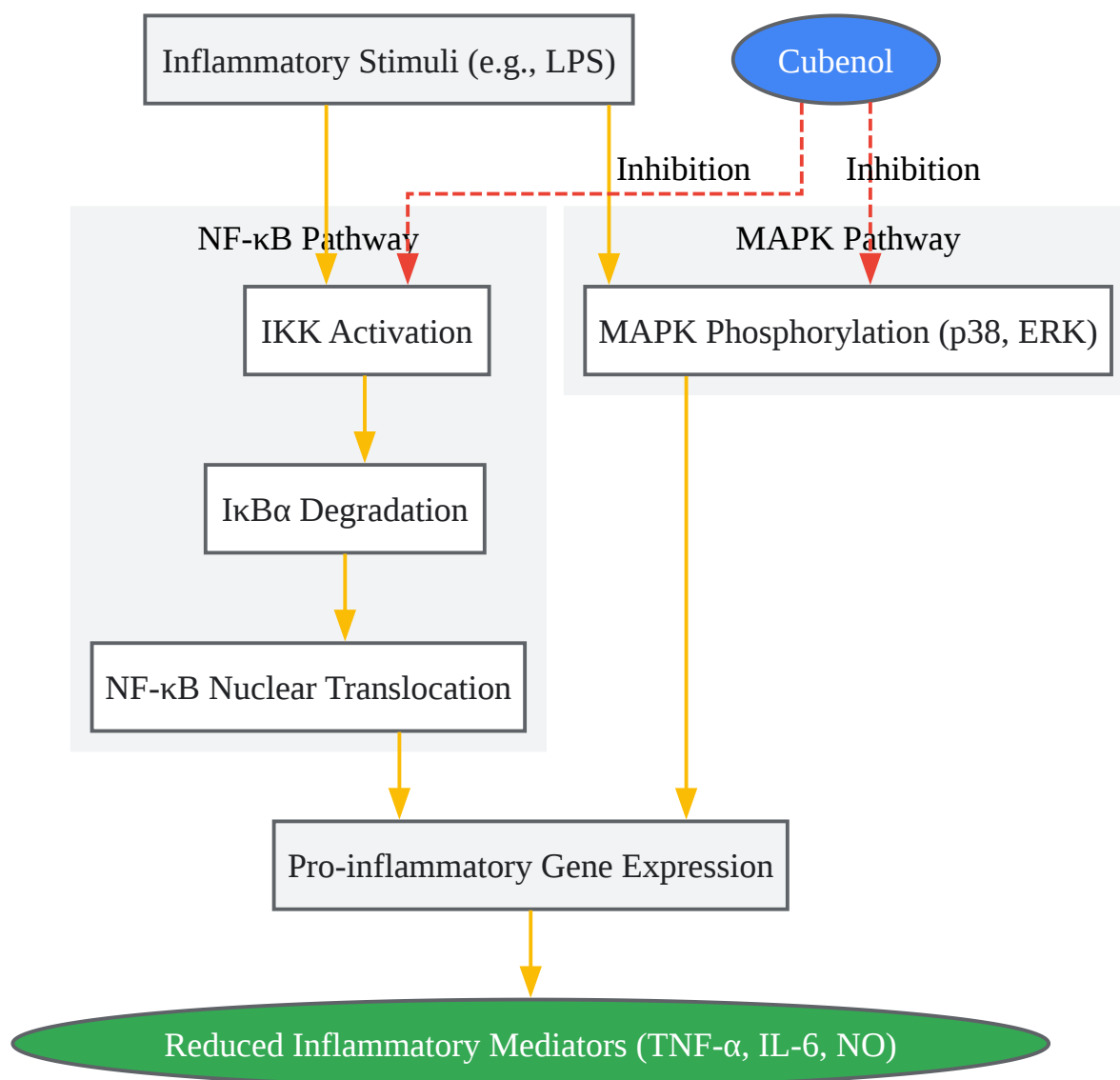
- **Extraction:** The ground plant material is macerated in a suitable organic solvent (e.g., hexane or ethanol) for a period of 24-48 hours.
- **Filtration:** The mixture is filtered to remove solid plant residues.
- **Solvent Removal:** The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude essential oil.

Protocol 3.1.3: Purification by Column Chromatography

- **Column Preparation:** A glass column is packed with silica gel as the stationary phase, equilibrated with a non-polar solvent (e.g., hexane).
- **Sample Loading:** The crude essential oil is dissolved in a minimal amount of the non-polar solvent and loaded onto the column.
- **Elution:** The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., by adding ethyl acetate to hexane). Fractions are collected at regular intervals.
- **Analysis:** Each fraction is analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing **cubenol**.
- **Isolation:** Fractions containing pure **cubenol** are combined, and the solvent is evaporated to yield the purified compound.







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References

- 1. researchgate.net [researchgate.net]

- 2. Cubenol | 21284-22-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cubenol | C15H26O | CID 11770062 - PubChem [pubchem.ncbi.nlm.nih.gov]
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